MC70 Exhibits Sub-Micromolar P-gp Inhibition Potency Distinct from Selective Inhibitors
MC70 inhibits P-glycoprotein (P-gp/ABCB1)-mediated efflux with an EC50 of 0.05 µM in Caco-2 colon cancer cells, a potency that is intermediate between the highly potent tariquidar (IC50 = 8.5 nM) and the less potent MC113 (IC50 = 375 nM) when directly compared in the same rhodamine 123 efflux assay using CCRFvcr1000 cells [1]. While MC70 is less potent than tariquidar (8.5 nM), it is significantly more potent than the first-generation P-gp inhibitor verapamil, which exhibits IC50 values ranging from 1.1 to >100 µM depending on the assay substrate and cellular context [2]. Unlike the selective P-gp inhibitor zosuquidar (Ki = 60 nM), MC70 also interacts with BCRP and MRP1, providing a broader ABC transporter inhibition profile .
| Evidence Dimension | P-gp inhibition potency (IC50/EC50) |
|---|---|
| Target Compound Data | MC70: EC50 = 0.05 µM (Caco-2 cells, vinblastine efflux); IC50 = 2,229 nM (CCRFvcr1000 cells, rhodamine 123 efflux) |
| Comparator Or Baseline | Tariquidar: IC50 = 8.5 nM (CCRFvcr1000 cells); MC113: IC50 = 375 nM (CCRFvcr1000 cells); Verapamil: IC50 = 1.1 µM (digoxin transport) to >100 µM; Zosuquidar: Ki = 60 nM |
| Quantified Difference | MC70 is ~260-fold less potent than tariquidar but ~6-fold more potent than MC113 in the same assay system; MC70 is at least 22-fold more potent than verapamil in P-gp inhibition. |
| Conditions | Caco-2 colon cancer cells (vinblastine efflux) or CCRFvcr1000 T-lymphoblast cells (rhodamine 123 efflux) |
Why This Matters
For researchers requiring a tool compound with moderate P-gp inhibitory potency and broad ABC transporter interaction, MC70 provides a distinct activity profile that is not achieved by more selective or highly potent alternatives.
- [1] Mairinger, S., et al. (2012). Synthesis and preclinical evaluation of the radiolabeled P-glycoprotein inhibitor [11C]MC113. Nuclear Medicine and Biology, 39(8), 1219–1225. View Source
- [2] Pauli-Magnus, C., et al. (2000). Characterization of the major metabolites of verapamil as substrates and inhibitors of P-glycoprotein. Journal of Pharmacology and Experimental Therapeutics, 293(2), 376–382. View Source
